N-Didesmethyl Loperamide

Overview

Description

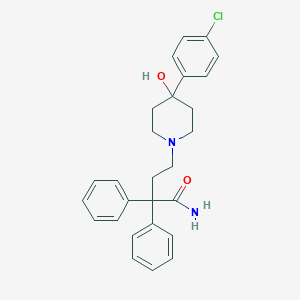

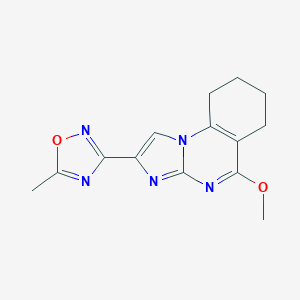

N-Didesmethyl Loperamide is a metabolite of Loperamide . It is used as a new and improved PET radiotracer for imaging P-gp function . It is also an active metabolite of the peripheral μ1-opioid receptor agonist loperamide .

Molecular Structure Analysis

The molecular formula of N-Didesmethyl Loperamide is C27H29ClN2O2 . The molecular weight is 448.98 .Physical And Chemical Properties Analysis

N-Didesmethyl Loperamide is an off-white solid . It has a molecular weight of 448.98 and a molecular formula of C27H29ClN2O2 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications

Active Metabolite of Loperamide

“N-Didesmethyl Loperamide” is an active metabolite of loperamide . Loperamide is a medication used to decrease the frequency of diarrhea .

Peripheral μ 1-Opioid Receptor Agonist

This compound is a peripheral μ 1-opioid receptor agonist . It inhibits electricity-induced contractions in isolated guinea pig myenteric plexus .

Sensitizes Chloroquine-Resistant P. falciparum

“N-Didesmethyl Loperamide” has been found to sensitize a chloroquine-resistant P. falciparum strain to chloroquine . This could potentially be used in the treatment of malaria.

Potential μ Opioid Receptor Agonists

Research has been conducted into the synthesis of novel loperamide analogs, including “N-Didesmethyl Loperamide”, as potential μ opioid receptor agonists . These could potentially be used in the treatment of pain.

Involvement in Various Physiological Activities

Opioid ligand receptors, which “N-Didesmethyl Loperamide” interacts with, are involved in various physiological activities, including analgesia, miosis, bradycardia, general sedation, hypothermia, insensitivity and depression of the flexor reflexes .

Potential Use in Inflamed Tissues

Reports indicate that μ opioid receptor (MOR) agonists are useful analgesics in the periphery, especially for inflamed tissues . As “N-Didesmethyl Loperamide” is a MOR agonist, it could potentially be used in this context.

Mechanism of Action

Target of Action

N-Didesmethyl Loperamide is an active metabolite of the peripheral μ1-opioid receptor agonist loperamide . The μ1-opioid receptor is primarily found in the brain and is known to play a crucial role in pain relief, respiratory depression, and euphoria .

Mode of Action

N-Didesmethyl Loperamide acts as an agonist at the μ1-opioid receptor . It binds to these receptors and activates them, leading to a series of downstream effects. Specifically, it impedes electrically induced contractions in isolated guinea pig myenteric plexus .

Biochemical Pathways

The activation of the μ1-opioid receptor by N-Didesmethyl Loperamide leads to a decrease in the release of neurotransmitters such as substance P, which is involved in the transmission of pain signals . This results in a decrease in the perception of pain.

Pharmacokinetics

N-Didesmethyl Loperamide is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, forming N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in its metabolism . The metabolites of loperamide, including N-Didesmethyl Loperamide, are pharmacologically inactive .

Result of Action

The primary result of N-Didesmethyl Loperamide’s action is the inhibition of electrically induced contractions in isolated guinea pig myenteric plexus . Additionally, it enhances the sensitivity of a chloroquine-resistant P. falciparum strain to chloroquine .

Action Environment

The action of N-Didesmethyl Loperamide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8, CYP3A4, CYP2B6, or CYP2D6 could potentially affect the metabolism and efficacy of N-Didesmethyl Loperamide

Future Directions

properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHDOGGBLQFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648790 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Didesmethyl Loperamide | |

CAS RN |

66164-06-5 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)

![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)

![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)